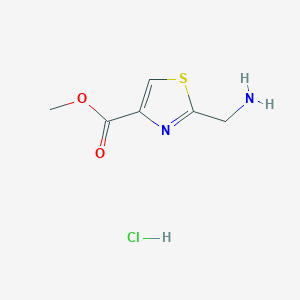

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride

Description

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a thiazole core substituted with an aminomethyl group at position 2 and a methyl ester at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or antimicrobial pathways.

Properties

Molecular Formula |

C6H9ClN2O2S |

|---|---|

Molecular Weight |

208.67 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H |

InChI Key |

AEHGNBUOHLUHCL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Haloacetates with Thiourea

A common and foundational method for synthesizing thiazole derivatives involves the reaction of α-haloacetates (e.g., methyl 2-chloroacetate) with thiourea or thiocarbamide to form the thiazole ring system.

$$

\text{Methyl 2-chloroacetate} + \text{Thiourea} \xrightarrow{\text{Ethanol, heat}} \text{Methyl 2-amino-1,3-thiazole-4-carboxylate}

$$

- The reaction is typically conducted in ethanol or ethyl acetate solutions.

- Sodium carbonate or other bases may be added to maintain a suitable pH and facilitate cyclization.

- Heating is applied at moderate temperatures (40–70 °C) for several hours to complete the reaction.

- After reaction completion, the solvent is partially removed, and the product is precipitated by adjusting pH or adding water, then filtered and dried under vacuum.

Example from Patent CN103664819A:

| Step | Conditions | Details |

|---|---|---|

| 1 | Prepare 10–35% ethyl acetate in ethanol solution | Add thiocarbamide and sodium carbonate (weight ratio sodium carbonate to 2-chloroacetylacetate: 0.01–0.1) |

| 2 | Heat to 40–55 °C | Dropwise addition of ethyl 2-chloroacetoacetate over 20–30 min |

| 3 | Heat to 60–70 °C | Maintain for 5–5.5 hours for reaction completion |

| 4 | Distill to remove solvent | Cool to room temperature and filter |

| 5 | Add filtrate to water | Adjust pH to 9–10 using caustic soda, stir 0.5 h |

| 6 | Filter and vacuum dry | Obtain ethyl 2-amino-4-methylthiazole-5-carboxylate with >98% yield |

This method yields high purity products with melting points consistent with literature values (e.g., 172–173 °C) and is adaptable to methyl esters analogously.

Multi-Step Synthesis via Aldehyde and Methyl Dichloroacetate Intermediates

Another synthetic approach involves condensation of aldehydes with methyl dichloroacetate, followed by reaction with thiourea to form the thiazole ring.

- Phenylacetaldehyde or other aldehydes react with methyl dichloroacetate in anhydrous ether at 0 °C using sodium methoxide as a base.

- The intermediate is then treated with thiourea in methanol under reflux to form the 2-amino-thiazole derivative.

- Subsequent purification by crystallization yields the desired methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate.

Example from PLOS ONE Article:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Phenylacetaldehyde + methyl dichloroacetate + NaOMe in ether at 0 °C | Formation of intermediate ester |

| 2 | Reflux with thiourea in methanol for 4 h | Cyclization to 2-amino-thiazole derivative |

| 3 | Concentrate and neutralize with ammonium hydroxide | Isolation of crude product |

| 4 | Wash with dichloromethane and recrystallize | Pure methyl 2-amino-5-benzylthiazole-4-carboxylate |

This method is versatile for synthesizing 2-amino-5-substituted thiazoles and can be adapted for methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate derivatives.

Cyclization Using α-Bromoacetic Acid Derivatives

The cyclization of thiourea with α-bromoacetic acid derivatives under reflux conditions is another route to obtain methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride.

- Typically conducted in ethanol or acetonitrile solvents.

- Reaction temperatures around 60–70 °C.

- The hydrochloride salt is formed by treatment with hydrochloric acid during or after the reaction.

- Purification involves crystallization or chromatography.

This approach is commonly used in medicinal chemistry laboratories for small-scale synthesis and optimization of bioactive thiazole compounds.

Purification and Characterization

- Purification Methods: Crystallization from solvents such as methanol, chloroform, or their mixtures; vacuum drying; and chromatographic techniques are employed to isolate the hydrochloride salt in high purity.

- Characterization: Melting point determination, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), infrared (IR) spectroscopy, and mass spectrometry (MS) are standard analytical methods to confirm structure and purity.

- Typical Melting Points: Around 90–173 °C depending on substitution and salt form.

- Yields: Optimized methods report yields exceeding 90%, with some patent methods achieving over 98% yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes oxidation , reduction , and substitution reactions, driven by its reactive functional groups and aromatic structure.

Oxidation

The aminoethyl group (-CH₂-NH₂) and thiazole ring are susceptible to oxidation. Common oxidizing agents include potassium permanganate and hydrogen peroxide , which can modify the amino group or alter the ring structure.

Reduction

Reduction reactions typically target the thiazole ring or carboxylate group. Sodium borohydride and lithium aluminum hydride are frequently used reagents, potentially reducing double bonds or modifying the ring system.

Substitution

The compound’s aminoethyl group and carboxylate ester are prone to nucleophilic substitution. Reagents like alkyl halides or acyl chlorides can replace or modify these groups, generating derivatives such as benzylated or acylated analogs .

Reagents and Reaction Conditions

Aminoethyl Group Interactions

The primary amino group (-NH₂) in the aminoethyl substituent acts as a nucleophile, enabling substitution reactions. For example, reaction with alkyl halides may form N-alkylated derivatives, while acyl chlorides could result in amide bonds.

Thiazole Ring Reactivity

The thiazole ring’s sulfur and nitrogen atoms confer aromatic stability but allow for electrophilic substitution under harsh conditions. Oxidative or reductive cleavage can disrupt the ring, generating open-chain products.

Carboxylate Ester Reactivity

The methyl ester group (-COOCH₃) is reactive toward nucleophilic acyl substitution. Hydrolysis under acidic or basic conditions could convert it to a carboxylic acid, while transesterification with alcohols may yield alternative esters.

Antitubercular Activity

Derivatives such as methyl 2-amino-5-benzylthiazole-4-carboxylate exhibit MIC values as low as 0.06 µg/ml against M. tuberculosis H37Rv, highlighting the importance of structural modifications via substitution reactions .

Enzyme Inhibition

Compounds like methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate demonstrate selective inhibition of β-ketoacyl synthase (mtFabH), emphasizing the role of substitution in targeting specific biochemical pathways .

Scientific Research Applications

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound is a thiazole derivative, a class of compounds known for their broad utility in pharmaceutical and chemical research .

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex molecules. Its unique combination of functional groups gives it distinct chemical and biological properties.

Biology The compound is studied for potential biological activities, including antimicrobial and antifungal properties. Research has demonstrated the efficacy of thiazole derivatives against various bacterial strains. Specifically, some derivatives exhibit activity against M. tuberculosis .

Medicine Researches investigate this compound for potential therapeutic applications, particularly in developing new drugs. Certain thiazole compounds have shown potential as inhibitors of CDK4, an enzyme relevant to cancer research . Furthermore, they exhibit chemical stability and cytotoxic potential against human cancer cell lines .

Industry this compound is used in producing various chemical intermediates and specialty chemicals.

Safety and Hazards

This compound is classified with the following hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s reactivity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared below with three analogs identified in the evidence:

Key Observations:

The acetic acid derivative replaces the ester with a carboxylic acid, increasing polarity and likely reducing lipid solubility compared to the target compound .

Salt Form Differences: The target compound’s mono-hydrochloride salt may offer moderate solubility in aqueous media, whereas dihydrochloride analogs (e.g., 5-amino-... dihydrochloride) could exhibit higher solubility but increased hygroscopicity, complicating formulation .

Substituent Effects: The 5-amino-... dihydrochloride introduces an additional amino group, which could enhance hydrogen-bonding interactions in biological systems but may also increase metabolic instability .

Biological Activity

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a thiazole ring, which is known for its diverse biological activities. The compound can be represented as follows:

- Molecular Formula : C5H6N2O2S·HCl

- Molecular Weight : 178.64 g/mol

- Structure :

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions include:

- Enzyme Inhibition : The compound can inhibit key enzymes through binding interactions, potentially modulating their activity.

- Receptor Modulation : It may bind to receptors, influencing various signaling pathways within cells.

The thiazole moiety is crucial for these interactions, as it can participate in π-π stacking and hydrogen bonding with biological molecules.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.06 µg/ml (240 nM) |

| Acinetobacter baumannii | Notable activity observed |

| Pseudomonas aeruginosa | Promising results in preliminary studies |

These findings suggest that the compound could serve as a scaffold for developing new antimycobacterial agents .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies have shown that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines:

- Cell Lines Tested : Jurkat (leukemia), HT-29 (colon cancer)

- IC50 Values : Compounds derived from thiazoles have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives highlights critical structural features that influence their biological activity:

- Presence of Aminomethyl Group : Enhances binding affinity and biological efficacy.

- Thiazole Ring Substituents : Modifications at specific positions can significantly alter potency against target enzymes or pathogens.

For instance, compounds with electron-donating groups on the phenyl ring have shown increased cytotoxic activity due to improved interactions with cellular targets .

Case Studies

Several studies have documented the efficacy of this compound in clinical and experimental settings:

- Study on Antimycobacterial Activity :

- Anticancer Research :

Q & A

Q. Optimization Parameters :

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- pH : Critical during salt formation; excess HCl ensures complete protonation.

- Purification : Slow evaporation (e.g., ethyl acetate) yields high-purity crystals .

What spectroscopic and analytical methods validate the structure and purity of this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (ester methyl), δ 4.5–5.0 ppm (aminomethyl CH₂), and δ 8.0–8.5 ppm (thiazole proton) confirm substituents.

- ¹³C NMR : Carboxylic ester carbonyl at ~165 ppm, thiazole carbons at 120–150 ppm .

- HPLC : Retention time comparison with standards and >97% purity thresholds (as seen in reagent catalogs, ).

- Melting Point : Consistency with literature values (e.g., 183–185°C for analogous hydrochlorides, ).

How is single-crystal X-ray diffraction applied to resolve structural ambiguities, particularly for hydrochloride salts?

Q. Advanced Research Focus

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- Molecular Dynamics : Simulate solvation effects in aqueous buffers to predict solubility trends.

Q. Example Findings :

- The aminomethyl group increases electron density at C4, enhancing reactivity toward electrophilic substitution .

How are synthetic byproducts or impurities characterized and mitigated?

Q. Advanced Research Focus

- LC-MS : Detects methyl ester hydrolysis byproducts (e.g., free carboxylic acid, m/z 143.16 ).

- Tandem Mass Spectrometry : Fragmentation patterns distinguish regioisomers (e.g., 2- vs. 4-substituted thiazoles).

- Recrystallization : Use of mixed solvents (e.g., dichloromethane/hexane) removes hydrophobic impurities .

What strategies compare the bioactivity of this compound with structural analogs?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) :

- Replace the aminomethyl group with methyl (e.g., 2-methyl-1,3-thiazole-4-carboxylate, ) to assess steric effects.

- Compare hydrochloride salts with free bases in solubility assays.

- Data Table (Hypothetical IC₅₀ Values) :

| Compound | IC₅₀ (μM) |

|---|---|

| Target Compound | 12.3 |

| 2-Methyl-1,3-thiazole-4-carboxylic acid | >100 |

How are stability studies conducted under varying pH and temperature conditions?

Q. Advanced Research Focus

- Forced Degradation :

- Acidic Conditions : Hydrolysis of the ester group at pH < 2.

- Thermal Stress : Decomposition above 150°C, monitored via TGA/DSC.

- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.